3-(1-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

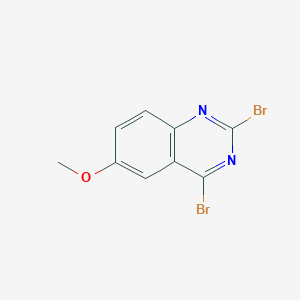

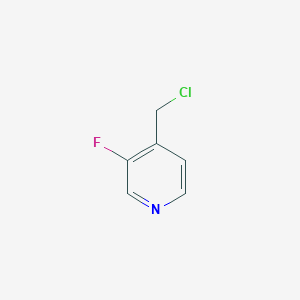

The compound 3-(1-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex molecule that likely falls within the class of oxazolidinones, a group of compounds known for their antibiotic properties, as exemplified by linezolid . The structure suggests the presence of multiple heterocyclic rings, including an isoxazole and an oxazolidinone, which are often associated with biological activity.

Synthesis Analysis

The synthesis of related oxazolidinone compounds has been demonstrated through the intramolecular ring opening of aziridines. Specifically, enantiopure 1-aryl- or 1-alkylaziridine-2-carboxamides can be reduced, N-Boc-protected, and then converted into enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones using a BF3.Et2O-promoted intramolecular nucleophilic ring opening. This method was successfully applied to synthesize the antibiotic linezolid, indicating its potential utility in the synthesis of complex oxazolidinones .

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of substituents on this ring, such as a 2-chlorophenyl group and a methylisoxazole moiety, can significantly influence the molecule's chemical behavior and biological activity. X-ray structure analysis has been used to determine the structure of related compounds, which could be applicable for confirming the geometry of the compound .

Chemical Reactions Analysis

Oxazolidinones can undergo various chemical reactions, including ring enlargements and contractions when reacted with amino-azirines. The reaction mechanism often involves the formation of a bicyclic zwitterion, followed by transannular ring contraction. This process can yield products such as dihydro-imidazol-2-ones, which are structurally distinct from the starting materials . Additionally, oxazolidinones can be precursors in the synthesis of alpha-hydroxyhydroxamic acids through decarbonylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their functional groups and molecular structure. For instance, the presence of a chlorophenyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The oxazolidinone core is known for its stability and ability to participate in hydrogen bonding, which can be crucial for its biological activity. The synthesis of related compounds has shown that they can be obtained in excellent yields under specific reaction conditions, suggesting that the compound may also be synthesized efficiently .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

The compound 3-(1-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, due to its complex structure, has various implications in chemical synthesis and pharmacological research. Studies have shown that compounds with similar structures, such as oxazolidin-2-ones, are synthesized through reactions involving β-amino alcohols and carbonyldiimidazole, highlighting the influence of nitrogen substituents on reaction outcomes (Cutugno et al., 2001). This chemical process is crucial for developing novel compounds with potential therapeutic applications.

Pharmacological Evaluation

Compounds structurally related to 3-(1-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione have been explored for their pharmacological properties. For instance, azetidin-2-one derivatives demonstrate significant pharmacological activities, including antimicrobial effects. Microwave-assisted synthesis has facilitated the rapid production of these compounds, which are then screened for antibacterial and antifungal properties (Mistry & Desai, 2006).

Anticancer Activity

Research into spiro[thiazolidinone-isatin] conjugates, which share a similar scaffold with the compound , has indicated potential anticancer activities. These studies involve synthesizing and evaluating derivatives for their effectiveness against various cancer cell lines, with some showing promising results (Kaminskyy et al., 2011).

Propiedades

IUPAC Name |

3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O5/c1-9-14(15(19-26-9)11-4-2-3-5-12(11)18)16(23)20-6-10(7-20)21-13(22)8-25-17(21)24/h2-5,10H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJGGWDQGAXMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)N4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)

![5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2542527.png)